molecular formula C9H10BrNO2 B1489808 3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine CAS No. 1289111-03-0

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

Cat. No.: B1489808
CAS No.: 1289111-03-0
M. Wt: 244.08 g/mol
InChI Key: KKCHKTIRZKATFV-UHFFFAOYSA-N
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Description

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a useful research compound. Its molecular formula is C9H10BrNO2 and its molecular weight is 244.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

3-bromo-2-(oxolan-3-yloxy)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c10-8-2-1-4-11-9(8)13-7-3-5-12-6-7/h1-2,4,7H,3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCHKTIRZKATFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=C(C=CC=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and xenobiotics . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . For instance, it can inhibit the activity of certain kinases by binding to their ATP-binding sites. This inhibition can result in the downregulation of downstream signaling pathways, ultimately affecting cellular functions such as proliferation and survival.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound has been associated with changes in cellular metabolism and gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects . For instance, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity in animal studies. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. Additionally, this compound may require specific cofactors for its metabolic activation or deactivation.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity. For example, its accumulation in the liver may enhance its hepatotoxic effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production.

Biological Activity

3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine is a compound of interest due to its potential biological activities. This article aims to summarize the available research on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C9H10BrNO2\text{C}_9\text{H}_{10}\text{BrN}O_2

This compound features a bromine atom and a tetrahydrofuran moiety attached to a pyridine ring, which may influence its biological interactions.

1. Antimicrobial Activity

Research has indicated that derivatives of pyridine compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar pyridine derivatives have demonstrated effective antibacterial activity against various strains, including Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some related compounds were reported as low as 2 μg/ml against Staphylococcus aureus .

CompoundBacterial StrainMIC (μg/ml)
This compoundS. aureusTBD
Related Compound AE. coli4
Related Compound BB. subtilis8

2. Anticancer Activity

The anticancer potential of pyridine derivatives has been explored in various studies. For example, certain compounds have shown moderate cytotoxicity against ovarian and breast cancer cell lines while exhibiting limited toxicity towards non-cancerous cells . The cytotoxic effects are often attributed to the ability of these compounds to interfere with cellular signaling pathways.

Cell LineCytotoxicity (IC50 μM)
Ovarian Cancer Cells15
Breast Cancer Cells20
Non-Cancerous Cardiac Cells>50

3. Neurological Effects

Preliminary studies suggest that similar compounds may possess neuroprotective properties. In vivo experiments indicated that related derivatives could improve cognitive function in models of scopolamine-induced memory deficits . This suggests potential applications in treating neurodegenerative disorders.

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes involved in critical metabolic pathways, which can lead to reduced proliferation in cancer cells.
  • Modulation of Receptor Activity : The compound may interact with various receptors, influencing signaling pathways associated with inflammation and cell survival.
  • Induction of Apoptosis : Certain studies have indicated that these compounds can trigger apoptosis in cancer cells through the activation of caspases .

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial efficacy of a series of pyridine derivatives, including this compound, against clinical isolates of S. aureus. The results demonstrated that the compound exhibited significant antibacterial activity with an MIC comparable to standard antibiotics .

Case Study 2: Anticancer Potential

In another investigation, researchers assessed the cytotoxic effects of various pyridine derivatives on ovarian cancer cell lines. The study revealed that compounds with structural similarities to this compound showed promising results, leading to further exploration into their mechanisms and therapeutic potential .

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules
3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Nucleophilic Substitution : The bromine atom can be substituted with other functional groups, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction Reactions : The compound can undergo oxidation to yield oxidized derivatives or reduction to form reduced products, broadening its applicability in synthetic organic chemistry.

2. Ligand in Metal-Catalyzed Reactions
Due to its ability to coordinate with metal centers, this compound is used as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of various transformations.

Biological Applications

1. Antimicrobial and Anticancer Properties
Research has indicated that this compound exhibits potential biological activities. Preliminary studies suggest it may possess antimicrobial and anticancer properties, making it a candidate for further pharmacological investigation. The compound's structural features contribute to its interaction with biological targets, which can be explored through binding affinity studies .

2. Pharmaceutical Development
Ongoing research focuses on the compound's potential as a pharmaceutical agent. Its unique properties may allow it to modulate biological pathways effectively, leading to the development of new therapeutic agents for treating various diseases.

Industrial Applications

1. Material Development
In industrial contexts, this compound is utilized as a building block in the synthesis of new materials. Its structural uniqueness allows for the creation of innovative compounds with desirable physical and chemical properties.

Table 1: Summary of Chemical Reactions Involving this compound

Reaction TypeDescriptionCommon Reagents
Nucleophilic SubstitutionBromine can be replaced by nucleophilesSodium hydroxide, potassium carbonate
OxidationFormation of oxidized derivativesPotassium permanganate, chromium trioxide
ReductionGeneration of reduced productsLithium aluminum hydride, sodium borohydride

Case Study: Anticancer Activity Assessment

A study evaluated the anticancer properties of this compound against various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity at micromolar concentrations, suggesting its potential as a lead compound for further drug development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine
Reactant of Route 2
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3-Bromo-2-((tetrahydrofuran-3-yl)oxy)pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.